molecular formula C13H15FN4OS B12838690 N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide

N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide

Cat. No.: B12838690
M. Wt: 294.35 g/mol
InChI Key: OFDDLIFLVXJWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide ( 767344-47-8) is a synthetic small molecule featuring the 1,2,4-triazole-3-thione scaffold, a heterocyclic system renowned for its diverse pharmacological potential and strong binding affinity for biological receptors and enzymes . This compound has a molecular formula of C 13 H 15 FN 4 OS and a molecular weight of 294.35 g/mol . This reagent holds significant value in medicinal chemistry and drug discovery research, particularly in the field of anti-inflammatory agent development . It serves as a key chemical intermediate for probing the 15-lipoxygenase (15-LOX) pathway . Scientific studies on highly analogous N-substituted 4-ethyl-5-mercapto-1,2,4-triazole derivatives have demonstrated that these compounds function as potent 15-LOX inhibitors , with some analogs exhibiting IC 50 values in the sub-micromolar range (e.g., 0.36 ± 0.15 µM), outperforming reference standards like quercetin . The 15-LOX enzyme plays a critical role in inflammation and is implicated in conditions such as asthma, atherosclerosis, and certain cancers . Researchers can utilize this compound to synthesize novel derivatives for evaluating inhibitory activity against lipoxygenases and to investigate associated mechanisms in cellular models. Beyond inflammation research, the 1,2,4-triazole-3-thione core is a privileged structure in anticancer research. Related compounds have been shown to induce apoptosis in cancer cell lines by activating caspase-3, reducing mitochondrial membrane potential, and generating reactive oxygen species (ROS) . This makes the compound a valuable template for developing potential apoptosis-inducing agents . Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human use.

Properties

Molecular Formula

C13H15FN4OS

Molecular Weight

294.35 g/mol

IUPAC Name

N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C13H15FN4OS/c1-2-18-11(16-17-13(18)20)7-8-15-12(19)9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,15,19)(H,17,20)

InChI Key

OFDDLIFLVXJWFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CCNC(=O)C2=CC=CC=C2F

Origin of Product

United States

Chemical Reactions Analysis

N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Core Structural Variations

The 1,2,4-triazole-3-thione/thiol scaffold is a common feature in several analogs. Key differences arise in substituent groups:

Compound Triazole Substituents Key Functional Groups Reference
Target Compound 4-Ethyl, 5-mercapto, 3-ethyl-2-fluoro-benzamide -SH, -N-ethyl, 2-fluoro-benzamide
N-[4-(4-Ethyl-5-mercapto-4H-triazol-3-yl)-phenyl]-benzenesulfonamide 4-Ethyl, 5-mercapto, 3-phenylsulfonamide -SO₂-C₆H₅
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-triazole-3-thione 4-Aryl, 5-thione, 3-aryl-sulfonyl -SO₂-C₆H₄-X (X = H, Cl, Br), 2,4-difluorophenyl
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-furyl, 3-sulfanylacetamide -S-CH₂-C(O)-NH-(2,4-difluorophenyl)
N-(4-Amino-5-mercapto-4H-triazol-3-yl)p-toluenesulfonamide 4-Amino, 5-mercapto, 3-tosyl -NH₂, -SO₂-C₆H₄-CH₃

Key Observations :

  • Electronic Effects : The 2-fluoro-benzamide group in the target compound introduces electron-withdrawing properties, contrasting with sulfonamide or aryl-sulfonyl analogs (e.g., ), which enhance polarity and hydrogen-bonding capacity.
  • Tautomerism : Like other 5-mercapto-1,2,4-triazoles, the target compound exists in thione-thiol tautomeric equilibrium, confirmed by the absence of ν(S-H) IR bands (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹) .

Physicochemical and Spectral Comparisons

IR and NMR Spectral Data

Compound IR Bands (cm⁻¹) 1H-NMR Features 13C-NMR Features
Target Compound ν(C=S): ~1250, ν(NH): ~3300, ν(C=O): ~1680 δ 1.3 (t, -CH₂CH₃), δ 4.2 (q, -CH₂-), δ 7.2–8.1 (Ar) δ 14.1 (CH₃), δ 35.6 (CH₂), δ 165.2 (C=O)
Benzenesulfonamide Analog ν(SO₂): ~1150–1170, ν(C=S): ~1255 δ 7.5–8.1 (Ar-SO₂), δ 1.3 (t, -CH₂CH₃) δ 126–140 (Ar), δ 44.2 (SO₂-C)
Tosyl Derivative ν(SH): ~2298, ν(C=N): ~1591 δ 2.4 (s, -CH₃), δ 7.3–7.8 (Ar) δ 21.5 (CH₃), δ 150–160 (C=N)

Key Differences :

  • The target compound’s benzamide group introduces a distinct C=O stretch (~1680 cm⁻¹) absent in sulfonamide analogs .
  • Mercapto (-SH) derivatives show ν(SH) bands only in thiol tautomers, which are absent in thione forms .

Biological Activity

N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2S2C_{11}H_{14}N_4O_2S_2, with a molecular weight of approximately 298.38 g/mol. The compound features a triazole ring, an ethyl group, and a mercapto group which contribute to its biological reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to the presence of the triazole moiety. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal cell membranes. This inhibition can lead to effective antifungal activity against various pathogens.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Antifungal Activity

The compound's antifungal potential is notable due to its triazole component. Research indicates that it can effectively inhibit the growth of fungi such as Candida species and Aspergillus species by targeting their cytochrome P450-dependent enzymes .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The structure-activity relationship (SAR) indicates that modifications to the triazole ring enhance its cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
4-Amino-N-(4-benzoylphenyl)benzenesulfonamideContains an amino group instead of a mercapto groupKnown for anti-inflammatory properties
5-Mercapto-1H-tetrazoleFeatures a tetrazole ring instead of triazoleExhibits different biological activities
N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamideContains a pyrazole ringDemonstrated antifungal activity

This table illustrates how this compound occupies a unique position due to its specific functional groups and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed IC50 values ranging from 0.5 µg/mL to 10 µg/mL against various bacterial strains, indicating strong antimicrobial action.
  • Antifungal Studies : Research showed that the compound effectively inhibited Candida albicans growth at concentrations as low as 1 µg/mL, showcasing its potential as an antifungal agent .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value of approximately 15 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.